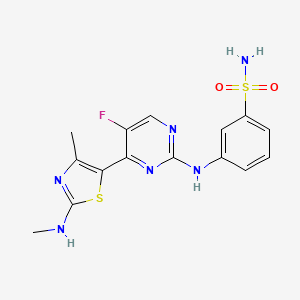
Debio-1452-NH3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Debio-1452-NH3 is a novel potent inhibitor of the enoyl-acyl carrier protein reductase FabI, reducing bacterial burden in mice and rescuing mice from lethal infections with clinical isolates of Acinetobacter baumannii, Klebsiella pneumoniae and E. coli.
Aplicaciones Científicas De Investigación
Antibacterial Activity and Development
Debio-1452-NH3, also known as AFN-1252, is an investigational FabI inhibitor showing potent activity against Staphylococcus aureus. It's particularly notable for its selective antibacterial activity against staphylococcal species, including methicillin-resistant Staphylococcus aureus (MRSA). This makes it a promising candidate in the treatment of infections caused by these bacteria. It is being developed as both an oral and intravenous formulation, targeting the staphylococcal enoyl-acyl carrier protein reductase (FabI), which is essential for fatty acid biosynthesis in bacteria (Ross, Flamm, & Jones, 2015).
Redesign for Gram-negative Pathogens
Recent research has explored redesigning Debio-1452 to target Gram-negative pathogens. Using a web application named eNTRyway, which predicts compound accumulation in Escherichia coli, researchers have been able to modify Debio-1452 into versions that are effective against high-priority Gram-negative pathogens. This redesign includes the lead compound Debio-1452-NH3, which maintains its mechanism as a potent inhibitor of the FabI enzyme. This development is significant for addressing the public health challenge of Gram-negative bacterial infections (Parker et al., 2019).
Minimizing Microbiome Disturbance
Debio-1452 has been shown to minimize disturbance to the microbiome compared to broad-spectrum antibiotics. This pathogen-selective approach to antibiotic development is crucial for maintaining the balance of the gut microbiome, a key factor in overall health. Studies have demonstrated that while broad-spectrum antibiotics can significantly disrupt gut bacterial abundance and composition, treatment with Debio 1452 results in minimal disturbance. This feature positions Debio 1452 as a more targeted and potentially safer alternative in antibiotic therapy (Yao et al., 2016).
Propiedades
Fórmula molecular |
C22H23ClN4O3 |
|---|---|
Peso molecular |
426.901 |
Nombre IUPAC |
(E)-6-(3-(Methyl((3-methylbenzofuran-2-yl)methyl)amino)-3-oxoprop-1-en-1-yl)-2-oxo-1,2,3,4-tetrahydro-1,8-naphthyridin-3-aminium chloride |
InChI |
InChI=1S/C22H22N4O3.ClH/c1-13-16-5-3-4-6-18(16)29-19(13)12-26(2)20(27)8-7-14-9-15-10-17(23)22(28)25-21(15)24-11-14;/h3-9,11,17H,10,12,23H2,1-2H3,(H,24,25,28);1H/b8-7+; |
Clave InChI |
LSZRWQBFJNNCHB-USRGLUTNSA-N |
SMILES |
[NH3+]C1C(NC2=NC=C(/C=C/C(N(C)CC3=C(C)C4=CC=CC=C4O3)=O)C=C2C1)=O.[Cl-] |
Apariencia |
Solid powder |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
Debio-1452-NH3 |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



